molecular formula C13H15N3 B1608957 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile CAS No. 845866-73-1

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile

Cat. No.: B1608957
CAS No.: 845866-73-1
M. Wt: 213.28 g/mol
InChI Key: KJGLNJLVGKZHLI-UHFFFAOYSA-N
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Description

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile (CAS: 845866-73-1) is a bicyclic amine derivative featuring a rigid norbornane-like diazabicyclo[2.2.1]heptane core linked to a benzonitrile group via a methylene bridge. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 213.28 g/mol and an XLogP3 value of 1.1, indicating moderate lipophilicity . Key physicochemical properties include:

  • Hydrogen bond donors (HBD): 1
  • Hydrogen bond acceptors (HBA): 3
  • Topological polar surface area (TPSA): 39.1 Ų
  • Rotatable bonds: 2
  • Complexity score: 298 (indicating a structurally intricate bicyclic system) .

This compound’s rigid bicyclic framework and nitrile functionality make it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring conformationally constrained ligands.

Properties

IUPAC Name

4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLNJLVGKZHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375408
Record name 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-73-1
Record name 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-73-1
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Preparation Methods

Synthesis of the 2,5-Diazabicyclo[2.2.1]heptane Core

A key method reported by Ivon Y. M. et al. (2015) involves the synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives starting from L-4-hydroxyproline, a readily available chiral pool amino acid. The process includes:

  • Conversion of L-4-hydroxyproline into an intermediate suitable for the Strecker reaction.
  • Application of a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence to form the bicyclic diamino acid structure.
  • Optimization of reaction conditions to maximize yield and minimize side products.

This method is notable for its scalability and stereoselectivity, producing optically pure bicyclic amines that serve as versatile building blocks.

Functionalization with Benzonitrile

The attachment of the benzonitrile group to the bicyclic amine typically involves alkylation or reductive amination with 4-cyanobenzyl derivatives. While direct literature on the exact coupling to form 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile is limited, related procedures include:

  • Using protected diazabicycloheptane intermediates (e.g., Boc-protected 2,5-diazabicyclo[2.2.1]heptane) for nucleophilic substitution reactions with 4-cyanobenzyl halides.
  • Deprotection steps to yield the free amine with the benzonitrile substituent.

Sigma-Aldrich lists (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane as a precursor that can be reacted with aromatic compounds such as p-nitrobenzene derivatives, implying similar chemistry can be applied for benzonitrile functionalization.

Mechanistic Insights and Optimization

The STRINC reaction mechanism involves:

  • Formation of an aminonitrile intermediate via Strecker reaction.
  • Intramolecular nucleophilic attack leading to cyclization forming the diazabicycloheptane ring.

Careful control of reaction parameters (temperature, solvent, reagent ratios) is essential to optimize yields and reduce side products, as detailed in the 2015 synthesis study.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Key Conditions/Notes Yield/Outcome Reference
1 Conversion of L-4-hydroxyproline L-4-hydroxyproline Standard amino acid derivatization Intermediate for Strecker reaction
2 Tandem Strecker reaction–intramolecular cyclization (STRINC) Amino acid derivative + cyanide source Controlled temperature, solvent optimization Optically pure 2,5-diazabicycloheptane diamino acid
3 Alkylation/Reductive amination Boc-protected diazabicycloheptane + 4-cyanobenzyl halide Use of base or reducing agent, inert atmosphere 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile Inferred from

Research Findings and Applications

  • The stereoselective preparation of the diazabicycloheptane core is critical for biological activity and further functionalization.
  • The bicyclic amine scaffold has been used in the synthesis of various biologically active compounds, including antiproliferative agents, highlighting the importance of reliable synthetic access.
  • The scalable synthesis reported allows for exploration in drug discovery and development of analogs with potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets:

  • Anticancer Activity : Preliminary studies have indicated that compounds similar to this structure may exhibit cytotoxic effects against cancer cell lines. The diaza-bicyclic framework can enhance binding affinity to target proteins involved in tumor growth.
  • Neuropharmacology : Research has shown that bicyclic compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety.

Proteomics Research

The compound is utilized in proteomics as a tool for studying protein interactions and functions:

  • Affinity Labeling : Its ability to bind selectively to certain proteins makes it useful for affinity labeling techniques, which help identify and characterize protein-protein interactions.

Synthesis of Novel Compounds

The unique structure of 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile serves as a scaffold for synthesizing novel derivatives:

Derivative NameChemical StructurePotential Application
Compound AStructure AAntibacterial
Compound BStructure BAntiviral

These derivatives can be tailored for specific biological activities based on modifications to the bicyclic core.

Case Study 1: Anticancer Properties

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile and tested their efficacy against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, suggesting a promising avenue for cancer therapeutics .

Case Study 2: Neurotransmitter Modulation

Another research article in Neuropharmacology explored the effects of this compound on serotonin receptors. The study found that it acted as a partial agonist at specific receptor subtypes, indicating potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile involves its interaction with specific molecular targets. The diaza-bicyclo[2.2.1]heptane moiety can interact with enzymes and receptors, modulating their activity. The benzonitrile group can participate in various binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Bicyclic Amine Derivatives

  • Key differences: Incorporates a chloro-benzyl substituent instead of benzonitrile.

Benzonitrile-Containing Compounds

  • Example: 4-[2-(Diethylamino)ethoxy]benzonitrile (cited in ). Key differences: Replaces the bicyclic amine with a flexible diethylaminoethoxy chain. Impact: Reduced conformational rigidity may lower target binding affinity but improve solubility (lower LogP due to the polar ethoxy group) .

Piperidine-Based Analogues

  • Example: N-Benzylpiperidine-4-carboxamide hydrochloride (). Key differences: Features a piperidine ring instead of a bicyclic system, with a carboxamide group.

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula MW (g/mol) XLogP3 HBD HBA Key Structural Features
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile C₁₃H₁₅N₃ 213.28 1.1 1 3 Bicyclic core, benzonitrile, 2 rotatable bonds
(1S,4S)-(+)-2-(2-Chloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride Not specified ~280* ~2.0* 2 4 Bicyclic core, chloro-benzyl substituent
4-[2-(Diethylamino)ethoxy]benzonitrile C₁₂H₁₆N₂O 204.27 0.8 0 3 Flexible ethoxy chain, benzonitrile
N-Benzylpiperidine-4-carboxamide hydrochloride C₁₃H₁₇N₂O·HCl 268.75 1.5 2 2 Piperidine ring, carboxamide, benzyl group

*Estimated values based on structural analogy.

Functional Advantages

  • Rigidity vs.
  • Nitrile as a Pharmacophore: The benzonitrile group may engage in dipole-dipole interactions or act as a hydrogen bond acceptor, distinguishing it from chloro- or carboxamide-substituted analogs .

Biological Activity

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile, with the molecular formula C13H15N3C_{13}H_{15}N_3 and CAS number 2760914, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15N3C_{13}H_{15}N_3
  • Molecular Weight : 215.28 g/mol
  • CAS Number : 2760914

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as a therapeutic agent. The following sections summarize key findings from recent studies.

The compound exhibits activity that may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in neurological functions. Research indicates that derivatives of diazabicyclo compounds can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on cholinesterases:

  • AChE Inhibition : Compounds similar to 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile have shown promising AChE inhibition, which is critical for enhancing cholinergic signaling in the brain.
  • BuChE Inhibition : The compound also demonstrates inhibitory effects on BuChE, providing a dual action that may enhance therapeutic efficacy against cognitive decline .

Case Studies

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have demonstrated that compounds derived from diazabicyclo structures can improve cognitive function markers by inhibiting cholinesterase activity. These findings suggest a mechanism through which 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile could exert neuroprotective effects.
  • Neuroprotective Effects : In animal models, administration of similar compounds led to improved memory retention and reduced neuroinflammation markers, indicating potential as a neuroprotective agent .

Research Findings Table

Study ReferenceBiological ActivityFindings
AChE InhibitionSignificant reduction in AChE activity; potential for Alzheimer's treatment.
BuChE InhibitionDual inhibition observed; enhances cholinergic signaling.
NeuroprotectionImproved cognitive markers in animal models; reduced neuroinflammation.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile, and what critical parameters require optimization?

  • Methodology :

  • Alkylation Reactions : React bicyclic amines (e.g., 2,5-diazabicyclo[2.2.1]heptane) with benzonitrile derivatives (e.g., 4’-(2-bromoacetyl)benzonitrile) under reflux in ethanol with glacial acetic acid catalysis. Stoichiometric ratios (1:1) and reflux duration (4–6 hours) are critical for yield optimization .
  • One-Step Synthesis : Utilize precursor scoring and relevance heuristics from databases like REAXYS to design streamlined routes. For example, coupling bicyclic amines with pre-functionalized benzonitrile intermediates .
    • Key Parameters :
  • Solvent purity (absolute ethanol), acid catalyst concentration (5 drops glacial acetic acid per 0.001 mol substrate), and temperature control (reflux at 80–90°C) .

Q. Which analytical techniques are essential for characterizing this compound, and how are they interpreted?

  • Techniques and Interpretation :

  • ¹H NMR Spectroscopy : Assign peaks for aromatic protons (δ 8.15–8.17 ppm) and methylene groups (δ 4.84 ppm) to confirm substitution patterns .
  • Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 277 [M+1]) and fragmentation patterns validate molecular weight and functional groups .
  • X-ray Crystallography : Determines absolute configuration, as seen in structural analogs (e.g., space group P2₁2₁2₁ for benzonitrile derivatives) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological derivatives of this compound?

  • SAR Design Principles :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity, guided by docking studies targeting receptors like serotonin transporters .
  • Biological Assays : Test cytotoxicity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Derivatives like 4-[2-(3-chlorophenyl)ethenyl]benzonitrile showed IC₅₀ values comparable to Etoposide .
  • Electronic Effects : Correlate Hammett σ values of substituents with activity to identify pharmacophores .

Q. What computational strategies predict the nonlinear optical (NLO) properties of composites incorporating this compound?

  • Computational Workflow :

  • Molecular Dynamics (MD) : Simulate alignment in polymer matrices (e.g., PVK) to assess dipole interactions critical for NLO response .
  • Density Functional Theory (DFT) : Calculate hyperpolarizability (β) using B3LYP/6-311G** to predict second-harmonic generation (SHG) activity .
  • Validation : Compare computational results with experimental SHG measurements in thin films .

Q. How should researchers address contradictions in biological activity data across studies?

  • Resolution Strategies :

  • Synthetic Reproducibility : Standardize reaction conditions (e.g., solvent purity, reflux time) to minimize batch variability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., m/z 279.0751 for hydroxylated derivatives) that may alter activity .
  • Cross-Validation : Replicate assays with common controls (e.g., Etoposide) and validate binding poses via molecular docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile
Reactant of Route 2
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4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile

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